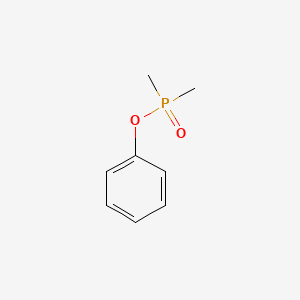

Phenyl dimethylphosphinate

Description

Phenyl dimethylphosphinate (CAS RN 10113-28-7), also referred to as dimethyl phenyl phosphate, is an organophosphorus compound with the molecular formula C₈H₁₁O₄P and a molecular weight of 202.146 g/mol . Structurally, it consists of a phenyl group bonded to a dimethyl phosphate moiety (O=P(OCH₃)₂-OPh). This compound is part of the phosphate ester family, characterized by a central phosphorus atom bonded to three oxygen atoms and one organic group.

Properties

CAS No. |

57244-61-8 |

|---|---|

Molecular Formula |

C8H11O2P |

Molecular Weight |

170.15 g/mol |

IUPAC Name |

dimethylphosphoryloxybenzene |

InChI |

InChI=1S/C8H11O2P/c1-11(2,9)10-8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

UOUBSNKDIDEUCV-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl dimethylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with dimethylamine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the process. The reaction proceeds as follows:

PhP(O)Cl2+2Me2NH→PhP(O)(NMe2)2+2HCl

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares phenyl dimethylphosphinate with structurally and functionally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications:

Structural and Functional Insights

Phosphate vs. Phosphinate Esters :

- Phosphate esters (e.g., this compound, diphenyl phosphate) contain a P=O group bonded to three oxygen atoms and one organic group. They exhibit hydrolytic stability due to the electronegative oxygen atoms, making them suitable for polymer additives .

- Phosphinate esters (e.g., benzyl diphenylphosphinate) feature a P–O bond with two organic substituents, increasing their lipophilicity and reactivity toward nucleophiles. This property is exploited in flame-retardant formulations .

Phosphinate Salts: Metal phosphinates like calcium methylphenylphosphinate are non-hygroscopic and decompose at high temperatures (>300°C), making them ideal for high-performance polymers requiring flame resistance .

Reactivity in Catalysis :

- Methyl dimethylphosphinate forms as a side product in molybdenum-catalyzed oxidations, highlighting the reducibility of phosphinate intermediates under oxidative conditions .

- Ethyl diphenylphosphinite serves as a precursor for chiral phosphine oxides, emphasizing the role of phosphorus hybridization (P³⁺ in phosphinites vs. P⁵⁺ in phosphates) in catalytic activity .

Research Findings and Data

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Flame Retardancy Efficiency (LOI*) |

|---|---|---|

| This compound | ~250 | Not reported |

| Calcium methylphenylphosphinate | >300 | 35–40% (in polyamide 6) |

| Diphenyl phosphate | ~280 | 30–35% (in epoxy resins) |

*LOI: Limiting Oxygen Index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.